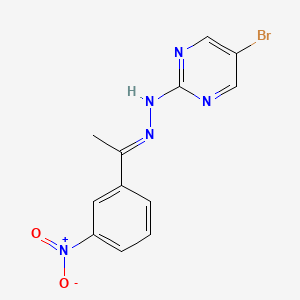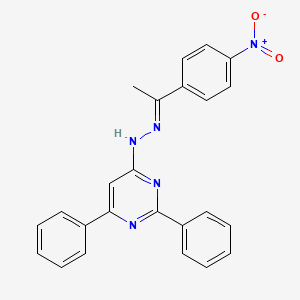![molecular formula C17H13F5N6 B3843180 6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine](/img/structure/B3843180.png)
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine
Übersicht
Beschreibung
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and a pentafluorophenyl group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) at reflux temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine has several scientific research applications, including:
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt cancer cell growth and induce cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative of pyrazole with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Uniqueness
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine stands out due to the presence of the pentafluorophenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F5N6/c1-7-4-8(2)28(27-7)12-5-11(24-9(3)25-12)26-23-6-10-13(18)15(20)17(22)16(21)14(10)19/h4-6H,1-3H3,(H,24,25,26)/b23-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKCYRNMHQJRO-TXNBCWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F5N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843100.png)

![5-bromo-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843107.png)
![4-bromobenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843122.png)
![N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B3843126.png)
![N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B3843138.png)
![6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine](/img/structure/B3843144.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine](/img/structure/B3843155.png)
![N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B3843164.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B3843175.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine](/img/structure/B3843183.png)
![N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B3843184.png)


